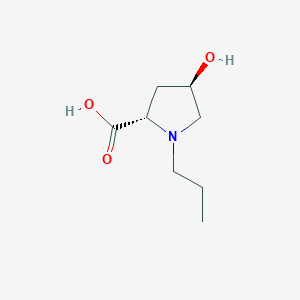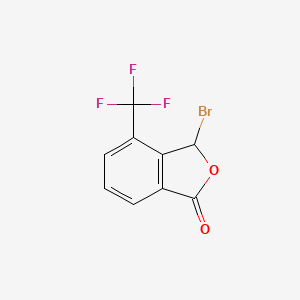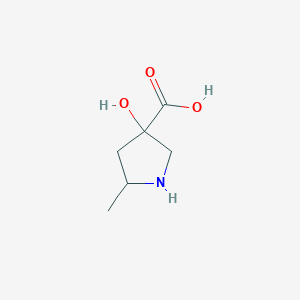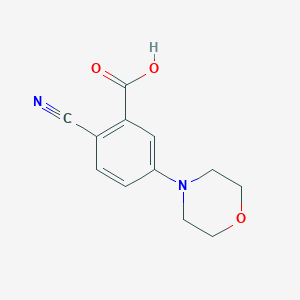
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is notable for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives. This process often employs rhodium or ruthenium catalysts under high-pressure hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral auxiliaries or enzymes to achieve high enantioselectivity. The use of biocatalysts, such as transaminases or dehydrogenases, can also be employed to produce this compound with high purity and yield.
化学反応の分析
Types of Reactions
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound with similar stereochemistry but lacking the propyl group.
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Uniqueness
What sets (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-9-5-6(10)4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7+/m1/s1 |
InChIキー |
PUPTZHLPJWCWKX-RQJHMYQMSA-N |
異性体SMILES |
CCCN1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CCCN1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)




![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

amine](/img/structure/B12859666.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)


